Bienvenue dans la boutique en ligne BenchChem!

AGX51

Ocular Neovascularization Age-Related Macular Degeneration Angiogenesis

AGX51 (CAS 330834-54-3) is a first-in-class pan-Id (inhibitors of DNA-binding/differentiation proteins) antagonist and degrader. It inhibits the Id1-E47 interaction, leading to ubiquitin-mediated degradation of Id proteins, cell growth arrest, and reduced viability.

Molecular Formula C27H29NO4
Molecular Weight 431.5 g/mol
Cat. No. B605244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGX51
SynonymsAGX51;  AGX-51;  AGX 51
Molecular FormulaC27H29NO4
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4
InChIInChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3
InChIKeySRADCMOCDMFMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGX51: First-in-Class Pan-Id Antagonist and Degrader for Ocular Neovascularization and Cancer Research


AGX51 (CAS 330834-54-3) is a first-in-class pan-Id (inhibitors of DNA-binding/differentiation proteins) antagonist and degrader . It inhibits the Id1-E47 interaction, leading to ubiquitin-mediated degradation of Id proteins, cell growth arrest, and reduced viability [1]. AGX51 has been shown to suppress pathologic ocular neovascularization in mouse models of age-related macular degeneration (AMD) and retinopathy of prematurity (ROP), phenocopying the effects of genetic Id1/Id3 loss [1].

Why AGX51 Cannot Be Replaced by Generic Id-Targeting Compounds


Id proteins were historically considered 'undruggable' due to the absence of a catalytic active site; AGX51 is the first small molecule to successfully antagonize the Id-E47 protein-protein interaction [1]. No other small-molecule pan-Id antagonists are currently available for research use, making generic substitution impossible. Furthermore, AGX51 degrades all four Id family members (Id1-4) and phenocopies genetic loss-of-function, a unique functional profile not achievable with isoform-selective approaches .

Quantitative Differentiation of AGX51: Head-to-Head Comparisons and Performance Benchmarks


Choroidal Neovascularization (CNV) Area Reduction in Laser-Induced AMD Mouse Model

In a laser-induced CNV mouse model of wet AMD, intravitreal injection of 5 μg AGX51 significantly reduced CNV area compared to DMSO vehicle control (p < 0.0001) [1]. The compound phenocopies the protective effect observed in Id1/Id3 genetic knockout mice [2].

Ocular Neovascularization Age-Related Macular Degeneration Angiogenesis

Phenocopy of Genetic Id1/Id3 Loss in Retinopathy of Prematurity (ROP) Model

In a mouse model of ROP, AGX51 treatment significantly decreased retinal neovascularization, quantitatively matching the effect seen in Id1 or Id3 knockout mice (p < 0.0001) [1]. This demonstrates that pharmacological pan-Id antagonism recapitulates genetic ablation of Id function.

Retinopathy of Prematurity Retinal Neovascularization Genetic Knockout

Synergistic Enhancement of Venetoclax in Acute Myeloid Leukemia (AML) Cells

When combined with the BCL-2 inhibitor venetoclax in AML cells, AGX51 increased venetoclax's anti-proliferative effect by ≥2.2-fold and its pro-apoptotic effect by ≥3.6-fold compared to venetoclax alone [1]. Optimal concentrations were identified as 6 μM AGX51 and 0.1 μM venetoclax.

Acute Myeloid Leukemia Combination Therapy Venetoclax

Improved Synthetic Yield and Scalability via Novel Manufacturing Route

A novel synthetic route for AGX51, disclosed in patent CN120004846A, achieves a total yield of ≥72.9% in 4 steps, compared to prior art yields of 31.8% (5 steps) and 72.9% (4 steps but with significant drawbacks) [1]. The new method employs milder conditions, avoids toxic reagents, and is suitable for large-scale industrial production.

Synthesis Process Chemistry Yield Improvement

Pharmacokinetic Half-Life Supporting Twice-Daily Dosing in Mice

Following intraperitoneal injection in mice, AGX51 exhibits a serum half-life of approximately 3 hours, with mean maximum serum concentrations of 1.1 μg/mL (2.7 μM) at 30 mg/kg and 1.6 μg/mL (4 μM) at 50 mg/kg [1]. This half-life supports twice-daily (bid) dosing for sustained target engagement in murine models.

Pharmacokinetics In Vivo Dosing Half-Life

Optimal Application Scenarios for AGX51 Based on Verified Evidence


Ocular Neovascularization Studies in AMD and ROP Models

AGX51 is ideally suited for studies of pathologic ocular angiogenesis, including wet AMD and ROP. Its ability to significantly reduce CNV area (p < 0.0001) and phenocopy genetic Id loss in mouse models [1][2] provides a robust in vivo platform for investigating Id-targeted therapies in retinal vascular diseases.

Acute Myeloid Leukemia (AML) Combination Therapy Research

Given its ≥2.2-fold enhancement of venetoclax anti-proliferative activity and ≥3.6-fold boost in apoptosis induction [3], AGX51 is a compelling tool for combination studies in AML, especially in contexts of venetoclax resistance. Researchers can use the optimized ratio (6 μM AGX51 : 0.1 μM venetoclax) as a starting point for further mechanistic and translational work.

Mechanistic Investigations of Id Protein Degradation and Cell Cycle Regulation

AGX51 triggers ubiquitin-mediated degradation of Id1-4, leading to G0/G1 arrest and reduced cyclin D1 levels in HCT116 and HUVEC cells (5-40 μM) . This unique mechanism makes AGX51 an essential probe for dissecting Id-E47 protein-protein interactions and downstream signaling pathways in cancer and vascular biology.

Large-Scale Procurement for In Vivo Pharmacology Studies

The availability of a high-yield (≥72.9%), scalable synthetic route [4] ensures that AGX51 can be procured in quantities sufficient for extensive in vivo dosing regimens. Its well-defined pharmacokinetic profile (t1/2 ~3 h in mice) [1] supports bid dosing in murine cancer and ocular disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGX51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.